2-chloro-N-(3-methoxypropyl)propanamide is a chemical compound with the molecular formula and a molecular weight of 179.64 g/mol. This compound features a chloro group and a methoxypropyl substituent on a propanamide backbone, which may influence its biological activity and solubility properties. The compound's structure suggests potential applications in medicinal chemistry, particularly due to the presence of the amide functional group, which is known for its reactivity and versatility in organic synthesis.
This compound can be classified under the category of propanamides, which are derivatives of propanoic acid containing an amide group. The presence of the chlorine atom introduces unique reactivity patterns, making it a subject of interest in various chemical syntheses and biological studies. It is cataloged in databases such as PubChem, where it is identified by its InChI key (ATUJPTMHHGAKRU-UHFFFAOYSA-N) and other structural descriptors.
The synthesis of 2-chloro-N-(3-methoxypropyl)propanamide typically involves the reaction of an appropriate chloroacyl chloride with a secondary amine. One potential synthetic route includes:
This method allows for the efficient formation of the amide bond while minimizing side reactions.
The molecular structure of 2-chloro-N-(3-methoxypropyl)propanamide can be represented using various structural formulas:
CC(C(=O)NCCCOC)Cl
InChI=1S/C7H14ClNO2/c1-6(8)7(10)9-4-3-5-11-2/h6H,3-5H2,1-2H3,(H,9,10)
The compound features:
While specific spectroscopic data (NMR, IR) for this compound are not extensively documented in the available literature, similar compounds typically exhibit characteristic peaks that can be used for identification purposes.
2-chloro-N-(3-methoxypropyl)propanamide can undergo various chemical reactions typical for amides:
These reactions highlight the compound's potential utility in synthetic organic chemistry.
Further research would be required to elucidate specific mechanisms related to this compound.
The physical properties of 2-chloro-N-(3-methoxypropyl)propanamide are summarized as follows:
Property | Value |
---|---|
Molecular Formula | C7H14ClNO2 |
Molecular Weight | 179.64 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Not available |
Due to limited data on its physical properties, further experimental investigation would be necessary to provide comprehensive details regarding solubility, melting point, and boiling point.
2-chloro-N-(3-methoxypropyl)propanamide has potential applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2